molecular formula C17H18N2O6 B2865391 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421516-61-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2865391
CAS No.: 1421516-61-1
M. Wt: 346.339
InChI Key: DKQWNJDMHPBYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound with the molecular formula C14H15N3O4. This oxalamide-based features a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via an oxalamide bridge to a 3-(furan-2-yl)-3-hydroxypropyl chain. This structure incorporates heterocyclic aromatic systems known for their relevance in medicinal chemistry. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a privileged structure in drug discovery. Compounds containing this core have been investigated as selective inhibitors for various therapeutic targets. For instance, recent research has identified optimized N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives as potent and selective Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitors for cancer therapy . Furthermore, the 1,4-benzodioxine scaffold has also been explored as a starting point for the development of novel Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a well-established anticancer drug target . The presence of the furan ring and a hydroxypropyl linker in this compound may influence its physicochemical properties and binding interactions, making it a candidate for structure-activity relationship (SAR) studies in various research programs. This product is intended for research applications and is not for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-11-3-4-14-15(10-11)25-9-8-24-14/h1-4,7,10,12,20H,5-6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQWNJDMHPBYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 329.37 g/mol
  • CAS Number : 955610-05-6

The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is significant in medicinal chemistry for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the dihydrobenzo[b][1,4]dioxin core.
  • Introduction of the furan and hydroxypropyl groups.
  • Coupling reactions to form the oxalamide linkage.

These synthetic routes are optimized for high purity and yield, which are critical for subsequent biological evaluations.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity .

Antidepressant Activity

In a study evaluating related compounds, significant antidepressant-like effects were observed in forced swimming tests (FST) and tail suspension tests (TST). For instance, derivatives exhibited high binding affinities for serotonin receptors (5-HT1A: Ki = 17 nM; 5-HT2A: Ki = 0.71 nM), indicating potential therapeutic applications in treating depression .

Study 1: Antidepressant Evaluation

A series of benzoxazole/benzothiazole derivatives were synthesized and evaluated for their antidepressant activities. The results showed that compounds with the benzo[dioxin] core exhibited marked reductions in immobility time in FST and TST models .

Study 2: Molecular Docking Studies

In silico molecular docking studies have demonstrated favorable interactions between N1-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives and key enzymes such as acetylcholinesterase and alpha-glucosidase. Such interactions suggest potential applications in cognitive enhancement and metabolic disorders.

Summary of Biological Activities

Activity Target Effect
Antidepressant5-HT1A / 5-HT2ASignificant reduction in immobility
Cognitive EnhancementAcetylcholinesterasePotential improvement in cognition
Metabolic RegulationAlpha-glucosidasePossible modulation of glucose metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Primary Use/Activity Reference
Target Compound Oxalamide bridge, dihydrodioxin, furan, hydroxypropyl Unknown (likely exploratory) N/A
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) Imidazole core, dihydrodioxin, furan Synthetic intermediate
N-(3,4-Dichlorophenyl) propanamide (Propanil) Amide linkage, chlorinated aromatic ring Herbicide
Iprodione Metabolite Isomer Imidazolidine-carboxamide, chlorophenyl Fungicide metabolite

Key Observations :

  • DDFDI (Imidazole Derivative) : Synthesized via a multicomponent reaction involving benzil, ammonium acetate, and furan-2-carbaldehyde . Unlike the target compound, DDFDI lacks the oxalamide bridge and hydroxypropyl chain, favoring an imidazole ring. This structural difference likely impacts solubility and metabolic stability, as imidazoles are prone to cytochrome P450-mediated oxidation.
  • Propanil (Herbicide) : Shares an amide functional group but lacks aromatic heterocycles. Propanil’s simpler structure correlates with its widespread use as a herbicide, whereas the target compound’s complexity may limit synthetic scalability .
  • Iprodione Metabolite : Contains a carboxamide group and chlorinated aromatic ring but differs in the heterocyclic core. The metabolite’s imidazolidine ring contrasts with the target’s dioxin-furan system, which may confer distinct environmental persistence or toxicity profiles .
Physicochemical and ADMET Properties

While direct data for the target compound is unavailable, evidence on DDFDI provides insights into druglikeness parameters:

Property DDFDI (Imidazole) Propanil (Herbicide) Target Compound (Inferred)
Molecular Weight ~380 g/mol (estimated) 218.08 g/mol ~400–450 g/mol (estimated)
LogP ~3.5 (moderate lipophilicity) 3.1 Likely >4 (hydroxypropyl)
Synthetic Accessibility 6/10 (moderate difficulty) 2/10 (simple synthesis) 8/10 (complex heterocycles)
Rule-of-Five Violations 1 (high MW) None Probable (high MW, logP)

Analysis :

  • Propanil’s simplicity aligns with its low synthetic difficulty and robust herbicidal activity, whereas the target compound’s intricate structure may prioritize specificity over broad-spectrum utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.